molecular formula C9H5Cl2FO2 B12127200 3-(2,6-Dichloro-3-fluorophenyl)-3-oxopropanal

3-(2,6-Dichloro-3-fluorophenyl)-3-oxopropanal

Cat. No.: B12127200
M. Wt: 235.04 g/mol
InChI Key: OWRJIOMMGWYRIQ-UHFFFAOYSA-N
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Description

3-(2,6-Dichloro-3-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of dichloro and fluorine substituents on a phenyl ring, along with an oxopropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichloro-3-fluorophenyl)-3-oxopropanal typically involves the use of 2,6-dichloro-3-fluoroacetophenone as a starting material. The preparation method includes the reduction of 2,6-dichloro-3-fluoroacetophenone using sodium borohydride, followed by reaction with phthalic anhydride to obtain a half-ester. This intermediate is then resolved using s-methylbenzylamine and deprotected by hydrolysis to yield the target compound .

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of recoverable resolution agents and phthalic acid makes the process economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichloro-3-fluorophenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropanal group to alcohols.

    Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,6-Dichloro-3-fluorophenyl)-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dichloro-3-fluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, in the context of pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(2,6-dichloro-3-fluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H5Cl2FO2/c10-5-1-2-6(12)9(11)8(5)7(14)3-4-13/h1-2,4H,3H2

InChI Key

OWRJIOMMGWYRIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)CC=O)Cl

Origin of Product

United States

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